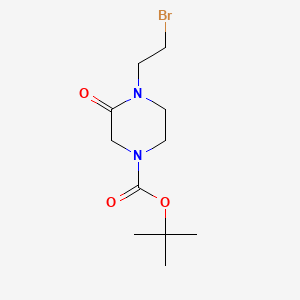

Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate

Beschreibung

Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C12H21BrN2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Eigenschaften

Molekularformel |

C11H19BrN2O3 |

|---|---|

Molekulargewicht |

307.18 g/mol |

IUPAC-Name |

tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C11H19BrN2O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8H2,1-3H3 |

InChI-Schlüssel |

GEKJDWGBWRZYPS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-bromoethanol. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom in the 2-bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic substitution: Products include azido, thiocyanato, and alkoxy derivatives.

Oxidation: Products include oxo derivatives.

Reduction: Products include hydroxyl or amine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the 2-bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The oxo group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylate

- Tert-butyl (2-bromoethyl)carbamate

Uniqueness

Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of both the 2-bromoethyl and oxo groups in its structure. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications.

Biologische Aktivität

Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring and a bromoethyl group, which contribute to its reactivity and biological properties. The molecular formula is with a molecular weight of 307.2 g/mol. Its CAS number is 2768327-29-1, and it is commonly used as an intermediate in various chemical syntheses.

| Property | Value |

|---|---|

| CAS No. | 2768327-29-1 |

| Molecular Formula | C₁₁H₁₉BrN₂O₃ |

| Molecular Weight | 307.2 g/mol |

| Purity | ≥95% |

The biological activity of tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate primarily stems from its ability to interact with various molecular targets:

- Nucleophilic Substitution : The bromoethyl group can be substituted by nucleophiles, facilitating the formation of new bonds with biological macromolecules such as proteins and nucleic acids.

- Enzyme Modulation : The compound has been shown to modulate enzyme activities, potentially through covalent interactions with active sites or allosteric sites on enzymes.

- Receptor Interaction : Its piperazine structure allows for interactions with neurotransmitter receptors, which may influence signaling pathways relevant to neurological functions .

Biological Activity

Research indicates that tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inhibiting cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : The compound has been explored for its neuroprotective potential in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems .

- Antimicrobial Properties : Some investigations have reported antimicrobial activity against specific bacterial strains, indicating potential applications in treating infections.

Case Study 1: Antitumor Properties

A study conducted on various cancer cell lines demonstrated that tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, the compound significantly reduced cell death and increased cell viability compared to controls. This effect was linked to its ability to scavenge free radicals and modulate neuroinflammatory responses.

Case Study 3: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria found that it exhibited moderate inhibitory effects, suggesting potential for development as an antimicrobial agent.

Synthesis Methods

The synthesis of tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate can be achieved through several methods:

-

Direct Reaction Method :

- Reacting tert-butyl piperazine-1-carboxylate with 2-bromoethylacetoacetate in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields the desired product with good yields.

-

Cyclization Method :

- A linear precursor such as N-(2-aminoethyl)-2-bromoacetamide can be cyclized using di-tert-butyl dicarbonate, allowing for better control over stereochemistry and higher yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.